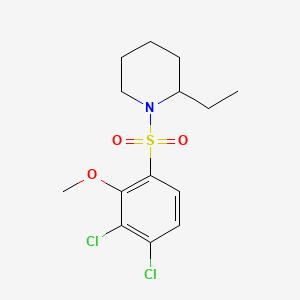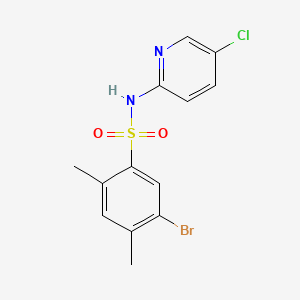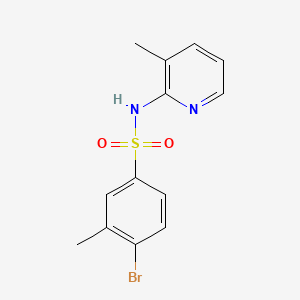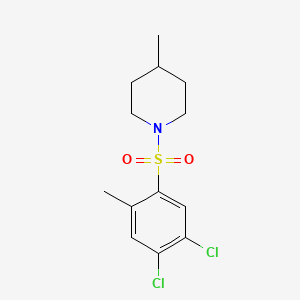amine CAS No. 1206114-98-8](/img/structure/B603071.png)
[(2,5-Diethoxy-4-methylphenyl)sulfonyl](2-hydroxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Diethoxy-4-methylphenyl)sulfonylamine is a chemical compound with the molecular formula C13H21NO5S and a molecular weight of 303.3745 . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with diethoxy and methyl groups. The compound also contains an amine group linked to a hydroxyethyl group.
Analyse Chemischer Reaktionen
(2,5-Diethoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2,5-Diethoxy-4-methylphenyl)sulfonylamine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,5-Diethoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The hydroxyethylamine moiety may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
(2,5-Diethoxy-4-methylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
[(4-Methylphenyl)sulfonyl]-1H-imino-(2-phenyl-2-oxazoline): Similar in having a sulfonyl group attached to an aromatic ring, but differs in the presence of an oxazoline ring.
Pinacol boronic esters: While not directly similar, these compounds also contain functional groups that participate in various organic reactions. The uniqueness of (2,5-Diethoxy-4-methylphenyl)sulfonylamine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1206114-98-8 |
|---|---|
Molekularformel |
C13H21NO5S |
Molekulargewicht |
303.38g/mol |
IUPAC-Name |
2,5-diethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO5S/c1-4-18-11-9-13(20(16,17)14-6-7-15)12(19-5-2)8-10(11)3/h8-9,14-15H,4-7H2,1-3H3 |
InChI-Schlüssel |
MQRPETRZNOGTHK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B602993.png)
amine](/img/structure/B602994.png)


![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)

![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603003.png)
![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)
amine](/img/structure/B603005.png)

amine](/img/structure/B603007.png)
![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)
